molecular formula C17H32O3 B14240116 Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- CAS No. 503025-59-0

Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)-

Cat. No.: B14240116
CAS No.: 503025-59-0
M. Wt: 284.4 g/mol
InChI Key: NFKAYOXVKHKDLR-UHFFFAOYSA-N
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Description

Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- is an organic compound with a complex structure It is a derivative of cyclohexane, featuring multiple functional groups including methoxymethoxy, methylene, and octyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- typically involves multiple steps. One common method is the alkylation of cyclohexane derivatives with appropriate reagents to introduce the methoxymethoxy and octyloxy groups. The reaction conditions often require the use of strong bases and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield cyclohexane derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving membrane interactions due to its amphiphilic nature.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxymethoxy and octyloxy groups can interact with hydrophobic and hydrophilic regions of proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1,1-dimethoxy-: Similar in structure but lacks the methylene and octyloxy groups.

    1-Methoxycyclohexane: Contains a methoxy group but lacks the complexity of the target compound.

    Cyclohexane, (1-methylbutyl)-: Another derivative with different substituents.

Properties

CAS No.

503025-59-0

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

1-(methoxymethoxy)-2-methylidene-4-octoxycyclohexane

InChI

InChI=1S/C17H32O3/c1-4-5-6-7-8-9-12-19-16-10-11-17(15(2)13-16)20-14-18-3/h16-17H,2,4-14H2,1,3H3

InChI Key

NFKAYOXVKHKDLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1CCC(C(=C)C1)OCOC

Origin of Product

United States

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